molecular formula C14H13ClO B192741 1-(4-Chlorophenyl)-1-phenylethanol CAS No. 59767-24-7

1-(4-Chlorophenyl)-1-phenylethanol

Cat. No. B192741
CAS RN: 59767-24-7
M. Wt: 232.7 g/mol
InChI Key: MHJLXHJZQCHSIT-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1-phenylethanol, commonly known as 4-chloro-α-phenylethanol, is an aromatic compound with a wide range of applications in the scientific field. It is a monochlorinated phenylethanol, an organic compound that contains a benzene ring and a hydroxyl group. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, insecticides, and herbicides. This compound has also been used in the production of dyes, resins, and perfumes.

Scientific Research Applications

Biotransformation Studies

1-(4-Chlorophenyl)-1-phenylethanol has been studied for its biotransformation by phytopathogenic fungi. This process involves regioselective monooxygenase-catalyzed hydroxylation, yielding corresponding diols with a preference for the C-H benzylic bond. Additionally, m-hydroxylation in the substituted aromatic ring, a rarely described phenomenon, has been observed in these studies with good enantioselectivity (Bustillo et al., 2003).

Catalytic Applications

Research has explored the use of supercritical CO2 as a reaction medium for the selective synthesis of 1-phenylethanol by hydrogenating acetophenone. This method is significant due to the use of supercritical carbon dioxide, which is inexpensive, nontoxic, nonflammable, inert, and environmentally benign (More & Yadav, 2018).

Enzymatic Kinetics and Resolution

Studies have also focused on the effects of acyl donor structure on the enzymatic kinetics resolution of secondary alcohols like 1-phenylethanol. The length of the carbon chain in the acyl donor significantly affects the enantioselectivity and efficiency of the resolution process (Yang Lirong, 2013).

Antifungal Activity

1-(4-Chlorophenyl)-1-phenylethanol has been evaluated for its antifungal activity against fungi like Botrytis cinerea and Colletotrichum gloeosporioides. The structure-activity relationship of these compounds has been explored, confirming the importance of the benzyl hydroxyl group in the inhibitory mechanism (Saíz-urra et al., 2009).

Stereoinversion and Chemoenzymatic Synthesis

Stereoinversion studies have been conducted on 1-(4-chlorophenyl)-1-phenylethanol using red alga, achieving high enantiomeric excess and yield. This research has implications for the stereoinversion of alkyl groups in secondary alcohols (Utsukihara et al., 2008). Also, chemoenzymatic one-pot synthesis has been explored for producing both (R)- and (S)-aryl-1,2-ethanediols from arylethanones, using 1-(4-chlorophenyl)-1-phenylethanol as one of the starting materials (Bencze et al., 2011).

Photoionization Spectroscopy

Resonant photoionization spectroscopy has been utilized to investigate the conformational landscape of (S)-1-(4-chlorophenyl)ethanol, including its hydrated complex and diastereomeric adducts. This study aids in understanding the structural and electronic effects of the chlorine atom in these molecules (Rondino et al., 2016).

Safety And Hazards

The safety data sheet for a related compound, 1-(4-Chlorophenyl)-1-hydroxyethane, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment and ensuring adequate ventilation .

Future Directions

While specific future directions for 1-(4-Chlorophenyl)-1-phenylethanol are not mentioned in the available literature, research on related compounds suggests potential applications in optoelectronic devices due to their strong light-polarization coupling .

properties

IUPAC Name

1-(4-chlorophenyl)-1-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-14(16,11-5-3-2-4-6-11)12-7-9-13(15)10-8-12/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJLXHJZQCHSIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30557173
Record name 1-(4-Chlorophenyl)-1-phenylethan-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-1-phenylethanol

CAS RN

59767-24-7
Record name 1-(4-Chlorophenyl)-1-phenylethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59767-24-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-1-phenylethanol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-1-phenylethan-1-ol
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Record name 1-(4-Chlorophenyl)-1-phenylethanol
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Record name 1-(4-CHLOROPHENYL)-1-PHENYLETHANOL
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Synthesis routes and methods

Procedure details

To 37 ml of a 2M solution of phenylmagnesium bromide in tetrahydrofuran was added, under argon atmosphere, 5.24 g (33.9 mmol) of p-chloroacetophenone, and the mixture was allowed to react at 0° C. for 3 hours. At the completion of this reaction, a saturated aqueous solution of ammonium chloride was added to the reaction mixture, which was then extracted with chloroform. The organic layer was washed with water and then concentrated by evaporation under reduced pressure. The residue was subjected to silica gel column chromatography, eluted with chloroform, to give 6.99 g (30.0 mmol) of 1-phenyl-1-(p-chlorophenyl)ethanol. To a solution of 6.99 g (30.0 mmol) of the alcohol compound in ethanol (80 ml) was added 5.00 ml (93.8 mmol) of conc. sulfuric acid, and the mixture was reacted for 1 hour.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
EE Robles-Gómez, F Benítez-Villalobos… - Toxicon, 2020 - Elsevier
Toxopneustes roseus is a species of sea urchin with a wide distribution along the eastern Pacific coast. It belongs to the Toxopneustidae family and, like its members, has well-…
Number of citations: 6 www.sciencedirect.com
SY Lee, JW Jung, TH Kim, HD Kim - Archives of pharmacal research, 2015 - Springer
The first asymmetric synthesis of (R,R)-clemastine (1) has been accomplished by the coupling of (R)-tertiary alcohol 2 and (R)-chloroethylpyrrolidine 3 via O-alkylation. (R)-Tertiary …
Number of citations: 6 link.springer.com
EJ Kantorowski, BD Ghaffari, A Macrorie… - NMR Spectroscopy in …, 2013 - ACS Publications
The dehydration reaction of 1,1-diphenylpropan-1-ol and a series of 1,1-diphenylethan-1-ol derivatives can be followed by 1 H NMR spectroscopy. The reaction conveniently occurs at …
Number of citations: 4 pubs.acs.org
E Riva, S Gagliardi, M Martinelli, D Passarella, D Vigo… - Tetrahedron, 2010 - Elsevier
This contribution details how a continuous flow reactor was used to react carbonyl compounds with Grignard reagents at room temperature in an efficient and safe manner. Flow rate, …
Number of citations: 96 www.sciencedirect.com
CC Shu, S Zhou, HM Gau - RSC Advances, 2015 - pubs.rsc.org
MgBr2-promoted asymmetric addition of ArTi(OiPr)3 to ketones catalyzed by a titanium catalyst of N,N′-sulfonylated (1R,2R)-cyclohexane-1,2-diamines is reported, and results showed …
Number of citations: 5 pubs.rsc.org
VR Jumde, S Facchetti, A Iuliano - Tetrahedron: Asymmetry, 2010 - Elsevier
The use of deoxycholic acid derived tropos and atropoisomeric phosphites as chiral ligands in the Rh-catalyzed enantioselective addition of arylboronic acids to arylaldehydes and 2,2,2…
Number of citations: 35 www.sciencedirect.com
VJ Forrat, O Prieto, DJ Ramón… - Chemistry–A European …, 2006 - Wiley Online Library
The catalytic enantioselective addition of different organozinc reagents (such as alkyl and aryl derivatives or in situ generated aryl, allyl alkenyl, and alkynyl derivatives obtained through …
M Hatano, T Mizuno, K Ishihara - Tetrahedron, 2011 - Elsevier
Neat Et 2 Zn, Ph 2 Zn, and highly concentrated Me 2 Zn are highly reactive organozinc reagents, which are commercially available in bulk quantities. We here report a catalytic …
Number of citations: 45 www.sciencedirect.com
F Melani, I Giannini, B Pasquini, S Orlandini… - …, 2011 - Wiley Online Library
Electrokinetic chromatography (EKC) allows the separation of closely related substances by the detection of fine effects in analyte–separation system interactions. With the goal of …
M Shah, N Patel, N Tripathi, VK Vyas - Journal of Pharmaceutical Analysis, 2022 - Elsevier
Capillary electrophoresis (CE) is widely used for the impurity profiling of drugs that contain stereochemical centers in their structures, analysis of biomolecules, and characterization of …
Number of citations: 15 www.sciencedirect.com

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